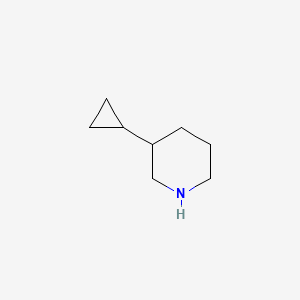

3-Cyclopropylpiperidine

説明

Structure

3D Structure

特性

IUPAC Name |

3-cyclopropylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDDMRYQURLRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708894 | |

| Record name | 3-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942576-93-4 | |

| Record name | 3-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopropylpiperidine and Its Derivatives

Established Synthetic Pathways for 3-Cyclopropylpiperidine Scaffold Construction

Traditional synthetic approaches to the this compound core involve multi-step sequences that first establish the piperidine (B6355638) ring, followed by the introduction of the cyclopropyl (B3062369) group, or vice-versa. These methods often provide a reliable route to the target scaffold and allow for strategic derivatization.

The construction of the piperidine ring is a cornerstone of nitrogen-containing heterocyclic chemistry. Various cyclization strategies have been developed to form this saturated six-membered ring.

Intramolecular Cyclization: One common approach involves the intramolecular cyclization of acyclic precursors. For instance, halogenated amides can undergo a one-pot reaction involving amide activation, reduction, and subsequent intramolecular nucleophilic substitution to yield N-substituted piperidines. mdpi.com This metal-free method offers a convenient route to a variety of piperidine derivatives under mild conditions. mdpi.com

Prins and Carbonyl Ene Cyclizations: Acid-catalyzed cyclizations are also powerful tools for piperidine synthesis. The Prins cyclization of certain aldehydes can afford cis-3,4-disubstituted piperidines with high diastereoselectivity. nih.gov Similarly, carbonyl ene cyclizations, often catalyzed by Lewis acids, can produce trans-piperidines. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, switching between kinetic and thermodynamic products. nih.gov

Enzymatic Cascades: Biocatalysis offers a stereoselective route to chiral piperidines. Multi-enzyme cascades using variants of galactose oxidase and imine reductase have been employed to convert N-protected L-lysinol into L-3-N-protected-aminopiperidine. rsc.org This one-pot approach can prevent the racemization of sensitive intermediates, yielding products with high enantiopurity. rsc.org

Once the piperidine scaffold is formed, or on a suitable precursor, the cyclopropyl group can be introduced. The synthesis of this strained ring requires specific methodologies known as cyclopropanation.

Simmons-Smith Reaction: A widely used method for cyclopropanation is the Simmons-Smith reaction. researchgate.netresearchgate.net This reaction involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form the cyclopropane (B1198618) ring. researchgate.net The Furukawa variation, which uses diethylzinc, is also a common alternative. researchgate.net For the synthesis of aryl cyclopropyl ethers, a precursor to certain cyclopropylpiperidines, this reaction can be performed on an aryl vinyl ether. researchgate.netresearchgate.net

Donor-Acceptor Cyclopropanes: Another strategy involves the use of "activated" donor-acceptor cyclopropanes. colab.ws These reagents contain both an electron-donating and an electron-withdrawing group, which polarizes the C-C bonds of the three-membered ring, facilitating its opening and subsequent reaction with nucleophiles to construct more complex structures. colab.ws

The choice of cyclopropanation method often depends on the substrate's functional group tolerance and the desired stereochemistry.

Further functionalization of the this compound scaffold allows for the exploration of structure-activity relationships in drug discovery programs. Derivatization can occur at the piperidine nitrogen, the carbon backbone, or the cyclopropyl ring itself.

N-Substitution: The piperidine nitrogen is a common site for modification. Standard reactions such as reductive amination, acylation, or alkylation can be used to introduce a wide variety of substituents, altering the compound's polarity, basicity, and pharmacological profile.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a more advanced strategy. Stereoselective introduction of substituents at the 3-position can be achieved through the reaction of electrophiles with amide enolates of corresponding N-protected 2-piperidones. researchgate.net

Click Derivatization: Modern derivatization techniques, such as "click chemistry," can also be employed. Reagents like 2-nitrosopyridine (B1345732) can be used for sensitive analysis, indicating the potential for similar reagents to be used in creating diverse libraries of derivatives for screening. scribd.com

Novel Synthetic Approaches and Methodologies

Recent advances in synthetic organic chemistry have focused on improving efficiency, reducing step counts, and enabling the construction of complex molecules with greater precision. These novel approaches are increasingly being applied to the synthesis of cyclopropylpiperidine systems.

One-pot, multi-component reactions (MCRs) are highly efficient processes that combine several reaction steps in a single flask without isolating intermediates. scispace.comgrowingscience.com This approach reduces waste, saves time, and often simplifies purification.

Several MCRs have been developed for the synthesis of highly functionalized piperidines. scispace.comresearchgate.netsemanticscholar.org A typical example involves the condensation of an aldehyde, an amine, and a β-ketoester. scispace.com These reactions can be catalyzed by a variety of catalysts, including environmentally friendly options like sodium lauryl sulfate (B86663) (SLS) in water, making them part of "green chemistry" initiatives. scispace.comgrowingscience.com While not always directly yielding a this compound, the resulting polysubstituted piperidines can be valuable intermediates that can be further modified to introduce the cyclopropyl group.

| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Acetonitrile | 14 | 92 | researchgate.net |

| Sodium Lauryl Sulfate (SLS) | Water | 6 | 95 | scispace.com |

| Zirconyl(IV) chloride | Methanol | 4 | 93 | growingscience.com |

| B(C6F5)3 | Dichloromethane | 2 | 96 | growingscience.com |

| This table presents various catalysts and conditions for the one-pot, multi-component synthesis of functionalized piperidines. |

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. mdpi.comethz.ch These reactions are pivotal in modern synthesis and offer powerful methods for attaching cyclopropyl groups to heterocyclic scaffolds.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: youtube.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting into the carbon-halogen bond to form a Pd(II) complex. youtube.com

Transmetalation: A second organic component, typically an organometallic reagent (R'-M), transfers its organic group to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

Suzuki-Miyaura Coupling: This is one of the most versatile cross-coupling reactions, typically involving the reaction of an organoboron reagent (like cyclopropylboronic acid) with an organic halide (such as a bromo-substituted piperidine or its precursor). mdpi.com The reaction is catalyzed by a palladium complex and requires a base. mdpi.commdpi.com Optimized conditions using catalysts like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands such as SPhos can lead to high yields of the desired cyclopropyl-substituted products. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Yield (%) | Reference |

| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)2 / SPhos | 87 | mdpi.com |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)2 / SPhos | 93 | mdpi.com |

| Methyl 3-bromo-2-thiophenecarboxylate | Cyclopropylboronic acid | Pd(OAc)2 / SPhos | 85 | mdpi.com |

| This table shows examples of Suzuki-Miyaura cross-coupling reactions to form cyclopropylarenes, a strategy applicable to the synthesis of cyclopropyl-substituted heterocycles. |

These advanced methods provide efficient and modular routes to this compound and its derivatives, facilitating the synthesis of novel compounds for chemical and pharmaceutical research.

Application of Advanced Building Blocks for Cyclopropylpiperidine Drug Discovery

The use of pre-functionalized or structurally complex starting materials, often referred to as advanced building blocks, has become a cornerstone in modern drug discovery. This approach allows for the rapid and efficient synthesis of novel chemical entities with desirable pharmacological properties. In the context of this compound, the strategic use of such building blocks facilitates the exploration of chemical space and the optimization of lead compounds.

A notable example involves the synthesis of a library of cyclopropyl- and cyclobutylpiperidine derivatives from readily available starting materials through Wittig reactions. This methodology provides a versatile entry point to a range of substituted piperidines, enabling the systematic investigation of structure-activity relationships (SAR). The inherent strain and unique electronic properties of the cyclopropyl group can significantly influence the conformational preferences of the piperidine ring, thereby impacting biological activity. The application of these building blocks has been instrumental in the discovery of potent and selective modulators of various biological targets.

| Compound ID | Starting Material | Key Reaction | Therapeutic Area (if applicable) |

| 1 | N-Boc-4-piperidone | Wittig reaction with cyclopropyl-triphenylphosphonium bromide | CNS disorders |

| 2 | 1-benzyl-4-oxopiperidine-3-carboxylate | Horner-Wadsworth-Emmons olefination | Metabolic diseases |

| 3 | 4-cyano-4-phenylpiperidine | Cyclopropanation of an enamine intermediate | Oncology |

Asymmetric Synthesis and Stereoselective Preparation of this compound Analogues

The stereochemistry of drug molecules is a critical determinant of their pharmacological and toxicological profiles. Consequently, the development of methods for the asymmetric and stereoselective synthesis of this compound analogues is of paramount importance. These approaches aim to control the absolute and relative configuration of stereocenters within the molecule, leading to the production of single enantiomers or diastereomers.

Enantioselective Catalysis in Cyclopropylpiperidine Synthesis

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high levels of stereocontrol and efficiency. In the synthesis of this compound derivatives, various catalytic systems have been employed to introduce chirality in a controlled manner.

One prominent strategy involves the rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. This reaction, utilizing a chiral phosphine ligand, can establish the stereocenter at the 3-position of the piperidine ring with high enantiomeric excess. The choice of catalyst, ligand, and reaction conditions is crucial for achieving optimal stereoselectivity.

Another approach is the catalytic enantioselective conjugate addition of a cyclopropyl nucleophile to a suitable piperidine-derived acceptor. This method allows for the direct installation of the cyclopropyl group at the 3-position while simultaneously setting the adjacent stereocenter.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) |

| [Rh(COD)2]BF4 / (R)-BINAP | N-protected 1,2,3,6-tetrahydropyridine | >95% |

| Cu(I) / Chiral Bis(oxazoline) ligand | N-acyl-Δ3-piperideine | up to 99% |

| Organocatalyst (e.g., prolinol derivative) | α,β-Unsaturated piperidone | >90% |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products as starting materials. This strategy leverages the inherent chirality of these starting materials to construct complex chiral targets. For the synthesis of this compound analogues, amino acids, sugars, and terpenes can serve as versatile chiral synthons.

For instance, L-pyroglutamic acid, a derivative of glutamic acid, can be elaborated through a series of stereocontrolled transformations to yield a chiral piperidine precursor. The cyclopropyl moiety can then be introduced via a cyclopropanation reaction at a suitable stage of the synthesis. This approach ensures the transfer of the initial stereochemical information from the starting material to the final product.

Diastereoselective Transformations

In molecules with multiple stereocenters, controlling the relative stereochemistry is as important as controlling the absolute configuration. Diastereoselective transformations are employed to selectively form one diastereomer over others.

A common strategy for the diastereoselective synthesis of substituted 3-cyclopropylpiperidines involves the substrate-controlled addition of a nucleophile to a chiral piperidine derivative. The pre-existing stereocenter(s) in the substrate direct the incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer. For example, the reduction of a 3-cyclopropyl-4-oxopiperidine derivative with a bulky reducing agent may proceed with high diastereoselectivity due to steric hindrance.

Furthermore, intramolecular cyclization reactions of acyclic precursors containing stereocenters can also proceed with high diastereoselectivity, governed by the conformational preferences of the transition state.

Computational Planning in this compound Synthesis Design

Modern synthetic chemistry increasingly relies on computational tools to aid in the design and planning of synthetic routes. Computer-aided synthesis planning (CASP) programs can analyze a target molecule and propose viable retrosynthetic pathways based on a vast database of chemical reactions and strategic heuristics.

For a complex target like a polysubstituted this compound derivative, computational tools can help identify key disconnections and strategic bond formations. These programs can evaluate the feasibility of different synthetic strategies, predict potential side reactions, and even suggest optimal reaction conditions. By leveraging artificial intelligence and machine learning, these tools can uncover novel and non-obvious synthetic routes that might not be readily apparent to a human chemist. This computational pre-screening can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic pathways.

Green Chemistry Principles and Sustainable Synthetic Approaches for Cyclopropylpiperidine

The principles of green chemistry aim to minimize the environmental impact of chemical processes. In the synthesis of this compound and its derivatives, the adoption of sustainable practices is becoming increasingly important.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol (B145695), or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

| Green Chemistry Principle | Application in Cyclopropylpiperidine Synthesis |

| Atom Economy | One-pot synthesis of the piperidine ring |

| Safer Solvents | Use of water or ethanol as reaction media |

| Energy Efficiency | Microwave-assisted reactions |

| Catalysis | Enantioselective organocatalysis |

| Waste Prevention | Telescoping reactions to minimize work-up steps |

Chemical Reactivity and Transformations of 3 Cyclopropylpiperidine Scaffolds

Fundamental Reaction Mechanisms of the Piperidine (B6355638) and Cyclopropyl (B3062369) Moieties

Piperidine Moiety: The piperidine ring is a six-membered saturated heterocycle containing a secondary amine. Like cyclohexane, it preferentially adopts a chair conformation to minimize steric and torsional strain. wikipedia.org The nitrogen atom can undergo inversion, leading to two distinct chair conformations with the N-H bond in either an axial or equatorial position, with the equatorial conformation generally being more stable. wikipedia.org

The primary site of reactivity on the piperidine ring is the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. Common reactions include:

N-Alkylation and N-Acylation: The nucleophilic nitrogen readily attacks electrophiles, making it a versatile handle for introducing a wide array of substituents.

Enamine Formation: Piperidine is widely used as a catalyst to convert ketones into enamines, which are key intermediates in reactions like the Stork enamine alkylation. wikipedia.org

Catalysis: As a base, piperidine can catalyze various condensation reactions, such as the Knoevenagel condensation, where it facilitates the formation of an iminium ion intermediate. acs.org

Cyclopropyl Moiety: The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain due to its 60° C-C-C bond angles, a major deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.mewikipedia.org This strain has profound implications for its structure and reactivity.

Bonding: The bonding in cyclopropane (B1198618) is often described using the Walsh model or the Coulson-Moffitt bent-bond model. wikipedia.org These models explain the high p-character of the C-C bonds, which imparts partial double-bond character. fiveable.me This unique electronic structure allows the cyclopropyl group to engage in conjugation with adjacent π-systems.

Reactivity: The high degree of ring strain makes the cyclopropyl group susceptible to ring-opening reactions under various conditions (e.g., with electrophiles, under hydrogenation, or via radical pathways), which relieves the strain energy. fiveable.mewiley.com However, the ring is generally stable under many synthetic conditions. The group's electronic properties also allow it to stabilize adjacent carbocations through hyperconjugation. wikipedia.org

Functional Group Interconversions on 3-Cyclopropylpiperidine Derivatives

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. For derivatives of this compound, the most accessible site for FGI is the piperidine nitrogen. The secondary amine provides a versatile platform for a multitude of transformations.

Common FGIs at the piperidine nitrogen include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Arylation: Formation of N-aryl bonds, typically through transition-metal-catalyzed cross-coupling reactions.

Reductive Amination: The piperidine nitrogen can be used in reductive amination reactions with aldehydes or ketones to introduce more complex alkyl substituents.

These transformations allow for the systematic modification of the scaffold's properties, such as basicity, lipophilicity, and hydrogen bonding capacity.

| Starting Group (on N) | Reagent(s) | Resulting Functional Group |

| Amine (-NH) | Acyl Halide (RCOCl) | Amide (-NCOR) |

| Amine (-NH) | Sulfonyl Halide (RSO₂Cl) | Sulfonamide (-NSO₂R) |

| Amine (-NH) | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NR) |

| Amine (-NH) | Chloroformate (ClCOOR) | Carbamate (-NCOOR) |

| Amine (-NH) | Aldehyde (RCHO), NaBH₃CN | Alkylated Amine (-NCH₂R) |

Catalytic Transformations Involving the this compound Core

Catalytic methods offer efficient and selective routes for modifying the this compound core. The majority of these transformations target the N-H bond of the piperidine ring, leveraging its nucleophilicity in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination allow for the formation of N-aryl and N-heteroaryl bonds. This is a powerful method for linking the this compound scaffold to various aromatic systems.

Copper-Catalyzed Coupling: The Ullmann condensation provides an alternative, often complementary, method for N-arylation, particularly with electron-deficient aryl halides.

Catalytic Hydrogenation: While the piperidine and cyclopropyl rings are saturated, catalytic hydrogenation can be employed to reduce other functional groups present on a derivative, such as nitro groups, alkenes, or nitriles, without affecting the core structure under appropriate conditions. For instance, the synthesis of piperidine rings often involves the catalytic hydrogenation of pyridine (B92270) precursors over catalysts like molybdenum disulfide. wikipedia.orgnih.gov

| Reaction Type | Catalyst/Reagents | Transformation Example |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-H + Ar-Br → N-Ar |

| Ullmann Condensation | CuI, Ligand, Base (e.g., K₂CO₃) | N-H + Ar-I → N-Ar |

| C-H Activation/Functionalization | Rh or Pd catalysts | Ring C-H → Ring C-C or C-Heteroatom |

| Hydrogenation of Substituents | H₂, Pd/C or PtO₂ | Reduction of appended unsaturated groups |

Reaction Optimization Strategies for Cyclopropylpiperidine Chemistry

Optimizing reactions involving the this compound scaffold is crucial for achieving high yields, purity, and efficiency, particularly in process development. Modern strategies move beyond traditional one-variable-at-a-time (OVAT) approaches to more systematic and data-rich methodologies. nih.gov

Design of Experiments (DoE) is a statistical methodology for planning, conducting, and analyzing experiments to efficiently identify the key factors influencing a reaction's outcome. mt.comresearchgate.net Unlike the OVAT method, DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading, solvent), enabling the study of not only direct effects but also interactions between variables. nih.gov

For a hypothetical N-arylation of this compound, a DoE study could be designed to optimize the yield.

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Base Equivalence | Yield (%) |

| 1 | 80 | 1 | 1.5 | 65 |

| 2 | 110 | 1 | 1.5 | 78 |

| 3 | 80 | 3 | 1.5 | 85 |

| 4 | 110 | 3 | 1.5 | 92 |

| 5 | 80 | 1 | 2.5 | 70 |

| 6 | 110 | 1 | 2.5 | 81 |

| 7 | 80 | 3 | 2.5 | 88 |

| 8 | 110 | 3 | 2.5 | 95 |

| 9 (Center) | 95 | 2 | 2.0 | 91 |

This factorial design allows a chemist to build a statistical model to predict the optimal conditions and understand the significance of each variable and their interactions with a minimal number of experiments. galchimia.comrsc.org

High-Throughput Experimentation (HTE) complements DoE by enabling the rapid, parallel execution of a large number of reactions on a microscale. nih.govyoutube.com This is particularly useful for screening extensive variable sets, such as different catalysts, ligands, solvents, or bases, which would be impractical with traditional methods. researchgate.net HTE platforms often utilize 96-well or 384-well plates with automated liquid handlers for dispensing reagents and fast analytical techniques (e.g., UPLC-MS) for analysis. nih.govresearchgate.net

For a cross-coupling reaction on this compound, an HTE screen could rapidly identify a promising catalyst/ligand combination from a large library.

| Well | Catalyst (Pd Source) | Ligand | Base | Conversion (%) |

| A1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | 95 |

| A2 | Pd₂(dba)₃ | SPhos | NaOt-Bu | 88 |

| A3 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | 91 |

| A4 | Pd(OAc)₂ | XPhos | NaOt-Bu | 85 |

| B1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 65 |

| B2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 57 |

| ... | ... | ... | ... | ... |

The data generated from HTE can subsequently be used to inform a more focused DoE study for fine-tuning the reaction conditions. rsc.org

Advanced Spectroscopic and Analytical Characterization of 3 Cyclopropylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-Cyclopropylpiperidine in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence of the atomic connectivity and stereochemical relationships within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the cyclopropyl (B3062369) substituent. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the magnetic anisotropy of the cyclopropyl ring. The N-H proton typically appears as a broad singlet, the chemical shift of which is dependent on solvent and concentration. Protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and would appear further downfield compared to other methylene (B1212753) protons on the ring. libretexts.orgoregonstate.edu The cyclopropyl protons are known to appear in a characteristic upfield region, typically between 0 and 1 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Cyclopropyl CH₂ | ~ 0.2 - 0.6 | Multiplet |

| Cyclopropyl CH | ~ 0.7 - 1.0 | Multiplet |

| Piperidine CH₂ (C4, C5) | ~ 1.4 - 1.8 | Multiplet |

| Piperidine CH (C3) | ~ 1.8 - 2.1 | Multiplet |

| Piperidine CH₂ (C2, C6) | ~ 2.5 - 3.0 | Multiplet |

| Amine NH | ~ 1.0 - 3.0 | Broad Singlet |

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum for this compound would display a unique signal for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically distinct, resulting in eight signals. The carbons adjacent to the nitrogen (C2 and C6) would be the most downfield of the sp³ carbons in the piperidine ring. researchgate.netchemistrysteps.com The carbons of the cyclopropyl group would appear significantly upfield, a characteristic feature of this strained ring system.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | ~ 5 - 10 |

| Cyclopropyl CH | ~ 10 - 15 |

| Piperidine C4 | ~ 25 - 30 |

| Piperidine C5 | ~ 30 - 35 |

| Piperidine C3 | ~ 35 - 40 |

| Piperidine C2 / C6 | ~ 45 - 55 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons within the piperidine ring, allowing for a sequential "walk" around the ring. Crucially, it would also show a cross-peak between the methine proton at C3 of the piperidine ring and the methine proton of the cyclopropyl group, confirming the point of attachment. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly bonded. researchgate.net This powerful technique would definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum, confirming, for example, which proton signals correspond to the C2/C6 carbons versus the C4/C5 carbons.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.govchimia.chmdpi.com For this compound (C₈H₁₅N), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretical value.

The primary fragmentation pathway for aliphatic amines like this compound is alpha-cleavage, where a bond adjacent to the C-N bond is broken, leading to a resonance-stabilized iminium cation. libretexts.org The most likely fragmentations would involve the loss of the cyclopropyl group or cleavage of the piperidine ring, resulting in characteristic fragment ions that further support the proposed structure. The molecular ion peak (M⁺) for a compound with a single nitrogen atom will have an odd nominal mass, consistent with the "nitrogen rule". libretexts.org

Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₅N |

| Theoretical Exact Mass [M+H]⁺ | 126.1277 Da |

| Key Fragment (Loss of C₃H₅) | m/z = 84 |

| Key Fragment (Alpha-cleavage in ring) | m/z = 98 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, a secondary amine, the spectrum would be characterized by:

N-H Stretch: A moderate, single absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. libretexts.org

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the piperidine ring and slightly above 3000 cm⁻¹ for the C-H bonds of the strained cyclopropyl ring. nist.gov

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ range corresponding to the aliphatic C-N bond stretching. libretexts.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most useful for compounds containing conjugated π-systems or chromophores. pressbooks.pub Saturated aliphatic amines like this compound lack chromophores and are therefore transparent in the standard UV-Vis range (200-800 nm). libretexts.orgnih.gov They may show some absorbance at very short wavelengths (<200 nm), but this is generally of little diagnostic value. libretexts.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a solid derivative can be obtained, this technique can provide precise information on bond lengths, bond angles, and torsional angles. researchgate.netnih.govacs.org

This analysis would confirm the chair conformation of the piperidine ring and establish the orientation (axial or equatorial) of the cyclopropyl substituent. Since the C3 carbon is a stereocenter, this compound exists as a pair of enantiomers. X-ray crystallography of a single enantiomer (obtained through chiral resolution or asymmetric synthesis) would allow for the determination of its absolute configuration. whiterose.ac.uk This is typically achieved by forming a salt or derivative with a known chiral molecule and analyzing the resulting crystal structure.

Stereochemical Investigations of 3 Cyclopropylpiperidine

Significance of Stereochemistry in Biological Activity of 3-Cyclopropylpiperidine

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For chiral molecules like this compound, the spatial orientation of the cyclopropyl (B3062369) group relative to the piperidine (B6355638) ring can lead to significant differences in how each enantiomer interacts with chiral biological macromolecules such as receptors and enzymes.

The presence of a chiral center at the C3 position of this compound means it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This is because the binding sites of biological targets are themselves chiral, composed of L-amino acids, and thus can differentiate between the stereoisomers of a chiral molecule.

While specific studies on the pharmacological profiles of this compound enantiomers are not extensively detailed in publicly available literature, the general principles of stereochemistry in drug action would apply. One enantiomer may exhibit the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). For instance, in other 3-substituted piperidine derivatives, such as the antipsychotic agent Preclamol, the individual enantiomers have distinct pharmacological effects. Chiral piperidine scaffolds are frequently incorporated into drug design to enhance biological activities and selectivity, as well as to improve pharmacokinetic properties and reduce toxicity thieme-connect.comthieme-connect.com.

Biological systems, particularly enzymes and receptors, are inherently chiral and can therefore distinguish between the enantiomers of this compound. This recognition is often described by the "three-point attachment model," where one enantiomer can achieve a more complementary and energetically favorable interaction with the binding site than the other. The specific orientation of the cyclopropyl group and the piperidine ring of one enantiomer may allow for optimal hydrophobic, hydrogen bonding, or electrostatic interactions with the target, leading to a higher binding affinity and efficacy. The other enantiomer, with its different spatial arrangement, may not be able to achieve this optimal fit. The study of chiral piperidine scaffolds in various drug candidates has repeatedly demonstrated the importance of stereochemistry for potent and selective biological activity thieme-connect.comthieme-connect.comacs.org.

Chiral Recognition and Enantiomeric Purity Assessment Methods

Given the potential for different biological activities between the enantiomers of this compound, methods for their separation and the determination of enantiomeric purity are crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers.

CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and macrocyclic antibiotics nih.govphenomenex.com. For a compound like this compound, a variety of chiral columns would need to be screened with different mobile phases (both normal and reversed-phase) to achieve optimal separation.

For compounds lacking a chromophore for UV detection, pre-column derivatization with a UV-active reagent can be employed. For example, a method for the chiral HPLC analysis of 3-aminopiperidine involved derivatization with benzoyl chloride to introduce a chromophore, allowing for UV detection and separation on a chiral column google.com. A similar strategy could be applicable to this compound if direct detection is not feasible.

The following table summarizes common chiral stationary phases and their applicability, which would be relevant for developing a separation method for this compound enantiomers.

| Chiral Stationary Phase Type | Common Examples | Potential for this compound Separation |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel®, Chiralpak®) | High, as they are versatile and widely used for a broad range of chiral compounds, including amines and heterocycles. |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid | Moderate, often used for the separation of chiral drugs, particularly in reversed-phase mode. |

| Macrocyclic antibiotics | Vancomycin, Teicoplanin | Good, known for their broad enantioselectivity for various classes of compounds. |

| Pirkle-type (brush-type) | Phenylglycine, leucine (B10760876) derivatives | Moderate, based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

This table is illustrative of the general approaches that would be taken for the chiral separation of this compound.

Conformational Analysis of this compound Derivatives

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The conformational equilibrium is influenced by the steric bulk of the substituent. For a 3-cyclopropyl group, it is expected that the equatorial conformation would be favored to minimize 1,3-diaxial interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The coupling constants between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation. Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to predict the relative energies of different conformers and to support experimental findings from NMR and X-ray crystallography osi.lvfrontiersin.orgnih.gov.

While specific conformational studies on this compound are not readily found in the surveyed literature, research on other substituted piperidines and cyclopropane-containing molecules provides insights. The cyclopropyl group's electronic properties can also influence the conformation and reactivity of the piperidine ring researchgate.netchemistryworld.com.

Determination of Absolute and Relative Stereochemistry in this compound

Determining the absolute and relative stereochemistry of chiral molecules is essential for understanding their structure-activity relationships. For this compound, this involves assigning the (R) or (S) configuration to the chiral center at C3.

X-ray crystallography of a single crystal of a pure enantiomer or a derivative containing a heavy atom is the most definitive method for determining absolute stereochemistry. However, obtaining suitable crystals can be a challenge.

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint for stereochemical assignment. The mirror image CD spectrum is observed for the opposite enantiomer.

While experimental CD spectra for this compound are not available in the literature, the general approach would involve comparing the experimental spectrum to a spectrum calculated for a known configuration using quantum chemical methods. Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, is particularly powerful for determining the absolute configuration of small molecules in solution mdpi.comyoutube.comuit.nonih.govchemrxiv.org. The combination of experimental VCD spectra with DFT calculations provides a reliable method for stereochemical assignment.

The following table outlines the general steps involved in using VCD for the stereochemical assignment of a chiral molecule like this compound.

| Step | Description |

| 1. Sample Preparation | A solution of the enantiomerically pure or enriched sample is prepared. |

| 2. Experimental Measurement | The experimental VCD and IR spectra of the sample are recorded. |

| 3. Computational Modeling | A computational search for all low-energy conformers of both the (R) and (S) enantiomers is performed. |

| 4. Spectral Calculation | The VCD and IR spectra for each conformer are calculated using quantum chemical methods (e.g., DFT). |

| 5. Boltzmann Averaging | The calculated spectra of the individual conformers are averaged based on their calculated relative free energies (Boltzmann distribution) to generate the final predicted spectra for the (R) and (S) enantiomers. |

| 6. Comparison and Assignment | The experimental VCD spectrum is compared with the calculated spectra for the (R) and (S) enantiomers. A good match allows for the unambiguous assignment of the absolute configuration. |

This table describes a generalized workflow for the application of VCD to a chiral molecule such as this compound.

Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that provides detailed information about the absolute configuration and conformation of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption, which is orders of magnitude smaller than the infrared absorption itself, provides a unique fingerprint of a molecule's three-dimensional structure.

For a molecule such as this compound, which possesses a stereocenter at the C3 position of the piperidine ring, VCD can be instrumental in distinguishing between its (R) and (S) enantiomers. The VCD spectrum of one enantiomer will be the mirror image of the other, exhibiting oppositely signed bands at the same frequencies.

A significant challenge in the VCD analysis of this compound is its conformational flexibility. The piperidine ring can exist in two chair conformations, with the cyclopropyl group being either in an axial or equatorial position. Furthermore, the cyclopropyl group can rotate relative to the piperidine ring. Each of these conformers will have a distinct VCD spectrum. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers.

To accurately interpret the experimental VCD spectrum and assign the absolute configuration, a computational approach is essential. This typically involves the following steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed using computational chemistry methods.

Geometry Optimization and Frequency Calculation: The geometry of each conformer is optimized, and its vibrational frequencies and VCD intensities are calculated using density functional theory (DFT).

Spectral Simulation: The calculated spectra of the individual conformers are combined, weighted by their predicted Boltzmann populations, to generate a simulated VCD spectrum for each enantiomer.

Comparison with Experimental Data: The simulated spectra are then compared with the experimental VCD spectrum to determine the absolute configuration.

Hypothetical VCD and IR spectral data for the (R)- and (S)-enantiomers of this compound are presented in the table below. The data illustrates the mirror-image relationship between the VCD spectra of the two enantiomers.

| Wavenumber (cm⁻¹) | (R)-3-Cyclopropylpiperidine VCD Intensity (ΔA x 10⁻⁵) | (S)-3-Cyclopropylpiperidine VCD Intensity (ΔA x 10⁻⁵) | IR Absorption (A) | Vibrational Assignment |

|---|---|---|---|---|

| 2985 | +2.5 | -2.5 | 0.8 | C-H stretch (cyclopropyl) |

| 2940 | -1.8 | +1.8 | 0.9 | C-H stretch (piperidine) |

| 1450 | +0.9 | -0.9 | 0.5 | CH₂ scissoring |

| 1320 | -1.2 | +1.2 | 0.4 | C-N stretch |

| 1100 | +0.5 | -0.5 | 0.3 | Ring deformation |

Medicinal Chemistry and Pharmaceutical Applications of 3 Cyclopropylpiperidine Derivatives

Role of 3-Cyclopropylpiperidine as Pharmaceutical Intermediates

The piperidine (B6355638) ring is a prevalent scaffold in a multitude of pharmaceuticals, and the introduction of a cyclopropyl (B3062369) group at the 3-position creates a valuable intermediate for the synthesis of complex drug molecules. The this compound fragment imparts specific conformational constraints and physicochemical properties that can be advantageous for biological activity.

Pharmaceutical intermediates are compounds that serve as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The synthesis of functionalized piperidines is a key area of research in medicinal chemistry. For instance, an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been developed as a key intermediate for highly active narcotic analgesics. researchgate.net This highlights the general importance of substituted piperidines in the pharmaceutical industry. While specific large-scale applications of this compound as a standalone intermediate are not extensively documented in publicly available literature, its derivatives are integral to the synthesis of targeted drug candidates. The development of facile and efficient synthetic routes to (2-cyclopropoxyphenyl)piperidine derivatives, for example, showcases the utility of cyclopropyl-containing piperidines in creating key intermediates for drug discovery programs. researchgate.net

The synthesis of these intermediates often involves multi-step processes, including the formation of the piperidine ring and the subsequent introduction of the cyclopropyl group. Various synthetic strategies are employed, such as the hydrogenation of corresponding pyridine (B92270) derivatives or intramolecular cyclization reactions, to produce these valuable building blocks. nih.govmdpi.com

Strategies for Drug Discovery and Lead Optimization Involving Cyclopropylpiperidine

The unique structural features of the cyclopropyl group make it an attractive component in drug design. Its inclusion in a molecule can enhance potency, improve metabolic stability, and provide a vector for exploring chemical space during lead optimization.

Lead optimization is a critical phase in drug discovery that focuses on refining the properties of a promising lead compound to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. The process often involves chemical modifications to the lead structure to improve its efficacy and reduce potential toxicity. researchgate.netctppc.org

Target Identification and Validation

The initial step in any drug discovery endeavor is the identification and validation of a biological target that is implicated in a disease process. slideshare.netslideshare.net For compounds incorporating the this compound scaffold, a variety of biological targets have been explored.

One notable example is the investigation of (2-cyclopropoxyphenyl)piperidine derivatives as selective antagonists for α1a- and α1d-adrenergic receptors . researchgate.net These receptors are involved in the regulation of smooth muscle tone and are important targets for the treatment of conditions like benign prostatic hyperplasia (BPH). The validation of these receptors as targets for piperidine-based compounds has driven the synthesis and evaluation of numerous analogues.

Another area of interest has been the development of N-aryl-piperidine derivatives as potent agonists for the human histamine (B1213489) H3 receptor . nih.gov This receptor is primarily expressed in the central nervous system and is a target for treating neurological and psychiatric disorders.

The identification of these and other targets provides the foundation for designing and synthesizing novel this compound derivatives with therapeutic potential.

Rational Drug Design Approaches

Rational drug design is a strategy that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. slideshare.netslideshare.netnih.govlongdom.org This approach can be broadly categorized into structure-based drug design and ligand-based drug design.

In the context of this compound derivatives, rational design approaches have been employed to optimize their interaction with their biological targets. For example, in the development of α1a/α1d-adrenergic receptor antagonists, the cyclopropyl group was introduced as a bioisosteric replacement for an isopropoxy group, which was susceptible to metabolic degradation. researchgate.net This modification was guided by an understanding of the receptor's binding pocket and the desire to improve the metabolic stability of the lead compound.

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often used in rational drug design to predict the binding affinity and biological activity of novel compounds before their synthesis, thereby accelerating the drug discovery process. slideshare.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. researchgate.net These studies provide crucial insights for optimizing lead compounds into potent and selective drug candidates.

For piperidine derivatives, SAR studies have been instrumental in elucidating the key structural features required for their biological activity. For instance, in a series of N-aryl-piperidine derivatives targeting the histamine H3 receptor, it was found that the piperidine ring provided an appropriate conformational restriction that favored specific binding to the receptor. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogues can be significantly influenced by the nature and position of substituents on both the piperidine ring and any attached aromatic systems.

In the study of N-aryl-piperidine derivatives as histamine H3 receptor agonists, the agonistic activity was greatly influenced by substituents on the aromatic ring. nih.gov This indicates that modifications to this part of the molecule can fine-tune the compound's interaction with the receptor.

The following table summarizes the impact of key structural modifications on the biological activity of certain piperidine derivatives:

| Compound Series | Target | Key Structural Modification | Impact on Biological Activity |

| N-Aryl-piperidines | Histamine H3 Receptor | Substituents on the aryl ring | Modulated agonist activity |

| (2-Cyclopropoxyphenyl)piperidines | α1a/α1d-Adrenergic Receptors | Cyclopropoxy group | Maintained high affinity, potentially improved metabolic stability |

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. researchgate.netctppc.orgnih.gov

The cyclopropyl group itself can be considered a bioisostere of other small alkyl groups or even unsaturated fragments, offering a different conformational profile and metabolic stability. A prime example of bioisosteric replacement involving a cyclopropyl group is seen in the development of (2-cyclopropoxyphenyl)piperidine derivatives. Here, the cyclopropoxy group was used as a bioisosteric replacement for an isopropoxy group. researchgate.net This substitution was intended to block potential metabolic pathways that could lead to the degradation of the isopropoxy group, thereby enhancing the compound's in vivo lifetime.

The following table lists some common bioisosteric replacements relevant to the design of this compound derivatives:

| Original Functional Group | Bioisosteric Replacement | Potential Advantage of Replacement |

| Isopropyl | Cyclopropyl | Increased metabolic stability, altered conformation |

| Phenyl | Thiophene, Pyridine | Modified polarity, potential for new interactions |

| Carboxylic Acid | Tetrazole | Improved metabolic stability, similar acidity |

| Methyl | Halogen (e.g., Fluorine) | Altered electronic properties, potential for improved binding |

The exploration of such bioisosteric replacements is a powerful tool in the medicinal chemist's arsenal (B13267) for the rational design and optimization of novel therapeutics based on the this compound scaffold.

Design and Synthesis of Chemical Probes Incorporating this compound

The unique conformational constraints and physicochemical properties imparted by the this compound scaffold have made it an attractive structural motif in medicinal chemistry. Beyond its role in therapeutic agents, this moiety is increasingly being incorporated into chemical probes designed to investigate biological systems. The development of these molecular tools is critical for target identification, validation, and elucidating the mechanism of action of bioactive compounds. The design and synthesis of such probes require a strategic approach, balancing the retention of biological activity with the introduction of reporter groups or reactive functionalities.

The fundamental design of a chemical probe based on a this compound derivative typically involves three key components: the this compound core, which serves as the pharmacophore responsible for binding to the biological target; a reporter tag, such as a fluorophore, a radioisotope, or an affinity tag like biotin (B1667282), to enable detection and isolation; and a linker that connects the pharmacophore to the reporter tag. The nature and attachment point of the linker are crucial to ensure that the probe retains its affinity for the target protein.

The synthesis of these probes often involves multi-step sequences starting from functionalized this compound building blocks. A common strategy is to utilize a reactive handle on the piperidine ring or the cyclopropyl group, which allows for the covalent attachment of a linker-reporter cassette. For instance, the nitrogen atom of the piperidine ring is a frequent site for modification, allowing for the introduction of a variety of functionalities through N-alkylation or N-acylation reactions.

Table 1: Key Components in the Design of this compound-Based Chemical Probes

| Component | Function | Examples |

| Pharmacophore | Binds to the biological target of interest. | This compound derivative |

| Reporter Tag | Enables detection, visualization, or isolation of the probe-target complex. | Fluorophores (e.g., fluorescein, rhodamine), Radioisotopes (e.g., ¹¹C, ¹⁸F), Affinity tags (e.g., biotin) |

| Linker | Connects the pharmacophore to the reporter tag without compromising binding affinity. | Alkyl chains, polyethylene (B3416737) glycol (PEG), peptides |

| Reactive Group | (Optional) For covalent and irreversible binding to the target. | Photoreactive groups (e.g., benzophenone, diazirine), electrophilic traps |

Synthesis of a [¹¹C]-Labeled PET Probe Analog

While direct examples of chemical probes based on this compound are not extensively documented in publicly available literature, the synthesis of structurally related positron emission tomography (PET) probes provides valuable insights into potential synthetic strategies. For instance, the synthesis of a ¹¹C-labeled PET tracer for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) involved a piperidine moiety and a cyclopropylmethyl group, which is structurally analogous to a this compound derivative.

In this synthesis, a desmethyl precursor containing the piperidine and cyclopropylmethyl motifs was subjected to O-[¹¹C]methylation using [¹¹C]methyl iodide. This reaction introduced the positron-emitting carbon-11 (B1219553) isotope in the final step of the synthesis, a common strategy in radiochemistry to maximize the radiochemical yield and minimize the handling of radioactive materials. The resulting radiolabeled probe demonstrated the ability to cross the blood-brain barrier, a critical property for brain imaging agents. Although this specific example does not use a this compound core, the synthetic methodology for introducing a radiolabel into a complex molecule containing a piperidine and a cyclopropyl group is highly relevant.

Table 2: Example of a PET Probe Synthesis with Structurally Similar Moieties

| Probe Name | Precursor | Radiolabeling Reaction | Reporter Tag | Target |

| [¹¹C]CMTP | 3-(cyclopropylmethyl)-7-((4-(4-hydroxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine | O-[¹¹C]methylation with [¹¹C]CH₃I | ¹¹C | mGluR2 |

Design of Biotinylated Probes for Target Identification

Biotinylated chemical probes are invaluable tools for the identification of the cellular targets of a bioactive compound through affinity purification. The design of a biotinylated this compound probe would involve the strategic attachment of a biotin molecule via a linker. The linker length and composition are critical to extend the biotin moiety away from the pharmacophore, minimizing steric hindrance and allowing it to be recognized by streptavidin-coated beads during the pull-down experiment.

The synthesis of such a probe would likely start with a this compound derivative bearing a functional group, such as an amine or a carboxylic acid, that can be readily coupled to a biotin-linker conjugate. Standard amide bond formation or reductive amination reactions are commonly employed for this purpose.

Photoaffinity Probes for Covalent Target Capture

Photoaffinity labeling is a powerful technique to covalently link a probe to its target protein upon photoactivation, enabling unambiguous target identification. The design of a this compound-based photoaffinity probe would necessitate the incorporation of a photoreactive group, such as a benzophenone, an aryl azide (B81097), or a diazirine. mdpi.comnih.gov These groups are chemically inert in the dark but form highly reactive species upon irradiation with UV light, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket of the target protein.

The synthesis of these probes can be challenging, as the photoreactive group needs to be introduced without compromising the compound's stability or binding affinity. Often, a modular approach is taken, where the this compound core, the photoreactive group, and a reporter tag (often an alkyne or azide for subsequent "click" chemistry) are synthesized separately and then assembled. nih.gov Click chemistry has become a popular method for the final assembly of complex probes due to its high efficiency and bio-orthogonality. nih.gov

Biological Activity and Pharmacological Profiles of 3 Cyclopropylpiperidine Derivatives

In Vitro and In Vivo Biological Evaluation Methodologies

The biological and pharmacological activities of 3-cyclopropylpiperidine derivatives are assessed through a variety of established in vitro and in vivo methodologies. These techniques are essential for determining the efficacy, potency, and mechanism of action of new chemical entities.

In Vitro Methods:

Cytotoxicity and Antiproliferative Assays: The most common initial screening method to evaluate the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.commdpi.com This colorimetric assay measures the metabolic activity of cells and is widely used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). mdpi.com It is frequently employed on various human cancer cell lines to assess the cytotoxic effects of novel derivatives. mdpi.comresearchgate.net

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), several flow cytometry-based methods are used. These include Annexin V/propidium iodide (PI) staining, which identifies early and late apoptotic cells. nih.govmdpi.com Analysis of DNA fragmentation is another key marker of apoptosis that can be evaluated using flow cytometry. nih.gov

Cell Cycle Analysis: Flow cytometry is also used to analyze the cell cycle distribution of cells treated with a compound. mdpi.com This helps to determine if the derivative causes cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M), which is a common mechanism for antiproliferative agents. mdpi.com

Enzyme and Receptor Binding Assays: To identify specific molecular targets, radioligand binding assays are utilized. For instance, the binding affinities of (2-cyclopropoxyphenyl)piperidine derivatives for α-adrenergic receptor subtypes have been determined using this technique, which measures the displacement of a radiolabeled ligand from the receptor by the test compound. researchgate.net

In Vivo Methods:

Xenograft Models: To evaluate antitumor efficacy in a living organism, human tumor cells are often implanted into immunocompromised mice, creating a xenograft model. The effect of the compound on tumor growth can then be monitored over time, providing crucial data on its in vivo potential. mdpi.com

Pharmacokinetic Studies: In vivo studies are also conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives. For example, the stability of compounds can be assessed in human liver microsome tests. researchgate.net

Modulation of Biological Targets and Signaling Pathways

Derivatives of this compound can exert their pharmacological effects by interacting with and modulating the activity of various biological targets, including enzymes and receptors, which in turn affects intracellular signaling pathways.

The unique three-dimensional structure conferred by the cyclopropylpiperidine moiety allows these compounds to bind with high specificity to the active or allosteric sites of enzymes and the binding pockets of receptors.

Adrenergic Receptors: A series of (2-cyclopropoxyphenyl)piperidine derivatives have been synthesized and evaluated as inhibitors for α1a and α1d adrenergic receptors (ARs). researchgate.netresearchgate.net These receptors are involved in smooth muscle contraction and are targets for treating conditions like benign prostatic hyperplasia. Binding affinity studies for these compounds were conducted on cell membranes expressing human adrenergic receptor subtypes (α1a-AR, α1b-AR, and α1d-AR), demonstrating their potential to act as selective antagonists. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): Piperazine derivatives, structurally related to piperidines, have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. nih.gov Quantum-Polarized Ligand Docking (QPLD) studies have shown that these types of compounds can fit into the binding site of the DPP-IV enzyme, forming hydrogen bonds with key amino acid residues. nih.gov

Other Enzymes and Receptors: Computational or in silico methods, such as using the SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) online tools, are often used as an initial step to predict the potential protein targets and biological activities of new piperidine (B6355638) derivatives. clinmedkaz.org These predictions suggest that piperidine derivatives can affect a wide range of targets, including various enzymes, receptors, transport systems, and ion channels, indicating a broad potential for therapeutic applications. clinmedkaz.org

Antineoplastic and Antiproliferative Activities

A significant area of research for piperidine-containing compounds is their potential as anticancer agents. These derivatives have demonstrated the ability to inhibit the growth of cancer cells and induce cell death through various mechanisms.

Numerous studies have demonstrated the potent antiproliferative activity of piperidine derivatives against a panel of human cancer cell lines. The human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa) are commonly used to screen for cytotoxic activity. mdpi.comresearchgate.netmdpi.commdpi.com

For example, certain spiro-fused heterocyclic compounds containing a [3-azabicyclo[3.1.0]hexane]oxindole framework, which includes a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring (structurally related to piperidine), showed significant antiproliferative activity against HeLa cells, with IC50 values ranging from 2 to 10 μM. mdpi.com Similarly, various indole (B1671886) derivatives have been tested against HeLa and MCF-7 cells, with some compounds showing IC50 values in the sub-micromolar to low micromolar range. mdpi.com The table below summarizes the inhibitory activity of selected piperidine-related compounds against these cell lines.

| Compound Type | Cell Line | IC50 (µM) |

| Benzenesulfonylguanidine Derivative | MCF-7 | 18 |

| Indole-aryl Amide Derivative | HeLa | 5.64 |

| Indole-aryl Amide Derivative | MCF-7 | 0.81 |

| [3-azabicyclo[3.1.0]hexane]-oxindole | HeLa | 2 - 10 |

This table is interactive. Data is sourced from multiple studies on piperidine-related derivatives. mdpi.commdpi.commdpi.com

A primary mechanism by which many piperidine derivatives exert their anticancer effects is through the induction of apoptosis. nih.govnih.gov This programmed cell death is characterized by a series of distinct morphological and biochemical events.

Caspase Activation: Apoptosis is often executed by a family of cysteine proteases called caspases. nih.govmdpi.com Treatment with piperidine-related compounds has been shown to activate initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). nih.govnih.gov For instance, certain piperidone compounds trigger the intrinsic pathway of apoptosis, which involves the activation of caspase-3. nih.gov

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating the intrinsic apoptotic pathway. nih.gov Studies on novel chalcone-thienopyrimidine derivatives, for example, have shown that their cytotoxic effects are achieved through the downregulation of Bcl-2 and upregulation of Bax, caspase-3, and caspase-9. nih.gov Similarly, some 3-cyanopyridone/pyrazoline hybrids induce apoptosis by increasing levels of Bax while decreasing the anti-apoptotic Bcl-2 protein. nih.govnih.gov

Phosphatidylserine (B164497) Externalization: A hallmark of early apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V staining. nih.gov Treatment with certain piperidone compounds has been shown to cause a significant increase in Annexin V-positive cells, confirming the induction of apoptosis. nih.gov

The development of targeted cancer therapies aims to inhibit specific molecules or pathways that are critical for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are two such targets, and their signaling pathways are often dysregulated in various cancers.

Dual EGFR/BRAFV600E Inhibition: Several novel series of heterocyclic compounds, including those with structures that can be conceptually related to functionalized piperidines, have been designed as dual inhibitors of EGFR and BRAFV600E. nih.govnih.govresearchgate.netmdpi.com The rationale for dual inhibition is to overcome resistance mechanisms, as blocking BRAF alone can lead to feedback activation of EGFR. nih.gov

Inhibitory Activity: A series of 3-cyanopyridone/pyrazoline hybrids were evaluated for their inhibitory activity against EGFR and BRAFV600E. nih.govnih.gov The most potent compounds in this series exhibited IC50 values in the nanomolar range against both enzymes. For example, one compound showed an IC50 value of 68 nM against EGFR and 65 nM against BRAFV600E. nih.gov Another study on quinazolin-4-one/3-cyanopyridin-2-one hybrids also identified compounds with potent dual inhibitory effects against both EGFR and BRAFV600E. mdpi.com These findings highlight the potential of developing piperidine-based or related heterocyclic structures as multi-targeted agents for cancer therapy. researchgate.netmdpi.com

Sodium Channel Modulatory Effects of Cyclopropylpiperidine Derivatives

Derivatives of this compound have been investigated for their potential to modulate the activity of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in excitable cells like neurons.

Mechanism of Action as Sodium Channel Blockers (e.g., Nav1.7)

Voltage-gated sodium channel blockers are instrumental in regulating neuronal excitability. The Nav1.7 sodium channel, in particular, is a well-validated target for pain therapeutics due to its significant role in pain signaling pathways. While direct studies on this compound derivatives are not extensively detailed in the available literature, related piperidine-based compounds have been developed as potent and selective Nav1.7 inhibitors. For instance, a series of piperidine-based benzenesulfonamides have been explored for their Nav1.7 inhibitory activity. These compounds are designed to interact with specific residues within the channel's pore, thereby blocking the influx of sodium ions and dampening neuronal firing. The cyclopropyl (B3062369) group in the 3-position of the piperidine ring is expected to influence the binding affinity and selectivity of these derivatives for the Nav1.7 channel by providing a rigid conformational constraint and potentially interacting with hydrophobic pockets within the binding site.

Potential for Neuropathic Pain Treatment

Given the established role of Nav1.7 in nociception, its selective inhibition is a promising strategy for the development of novel analgesics with fewer side effects than existing treatments. Neuropathic pain, a debilitating condition arising from nerve damage, is often characterized by hyperexcitability of sensory neurons, a process in which Nav1.7 plays a critical part. The development of selective Nav1.7 inhibitors is therefore a key area of research for neuropathic pain. Although clinical development of some Nav1.7 inhibitors has faced challenges, the therapeutic potential remains significant. The analgesic activity of various piperidine derivatives has been demonstrated in preclinical models of pain. The unique structural features of this compound derivatives make them attractive candidates for further investigation as potential therapeutics for neuropathic pain, aiming to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibition

The this compound scaffold has also been incorporated into molecules designed to inhibit specific enzymes involved in various pathological processes.

Urease Inhibitory Effects of Cyclopropylpiperidine Derivatives

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease produced by bacteria, such as Helicobacter pylori, is implicated in the pathogenesis of gastritis, peptic ulcers, and even gastric cancer. Therefore, the inhibition of urease is a valid therapeutic strategy. A variety of piperidine derivatives have been synthesized and evaluated as urease inhibitors, showing a range of inhibitory activity. The substituents on the piperidine nitrogen atom, as well as their electronic and steric properties, have been found to significantly influence the inhibitory potency. While specific data on this compound derivatives is not detailed, the general findings for piperidine-based urease inhibitors suggest that the cyclopropyl group could play a role in modulating the binding of these compounds to the enzyme's active site.

| Compound Class | Range of Urease Inhibitory Activity (IC50 in µM) | Reference |

| Piperidine Derivatives | 31.97 to 254 | nih.gov |

Antimicrobial and Antifungal Properties

The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial and antifungal agents. The piperidine scaffold is a common feature in many compounds with such activities.

Research into various piperidine derivatives has demonstrated their potential as both antibacterial and antifungal agents. For example, certain synthetic piperidine derivatives have shown inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Similarly, antifungal activity has been observed against various fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net The presence of a cyclopropyl group at the 3-position of the piperidine ring could influence the lipophilicity and steric interactions of the molecule, which are important factors for antimicrobial efficacy. Furthermore, studies on amide derivatives containing a cyclopropane ring have also revealed promising antifungal activity against Candida albicans. mdpi.com While specific data for this compound derivatives is not extensively available, the established antimicrobial and antifungal potential of both piperidine and cyclopropane-containing compounds suggests that this hybrid scaffold is a promising area for further investigation in the search for new anti-infective agents.

| Compound Class | Tested Against | Activity | Reference |

| Piperidine Derivatives | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | researchgate.net |

| Amide Derivatives with Cyclopropane | Candida albicans | Moderate to promising antifungal activity | mdpi.com |

| Myricetin Derivatives with Piperidine | Xanthomonas oryzae pv. Oryzae, Xanthomonas axonopodis pv. citri, Rhizoctonia solani | Significant antibacterial and antifungal activity | nih.gov |

| Halogenobenzene Derivatives with Piperidine | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | Inhibited growth at MIC values of 32-512 µg/ml | nih.gov |

Anti-inflammatory and Analgesic Effects

Currently, there is a notable lack of specific studies focusing directly on the anti-inflammatory and analgesic properties of this compound derivatives. General studies on various piperidine-containing molecules have shown a wide range of biological activities, including effects on inflammation and pain pathways. However, without direct experimental data on this compound compounds, any potential in this area remains speculative and awaits dedicated investigation.

Computational Chemistry and Molecular Modeling Studies of 3 Cyclopropylpiperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater propensity to act as a nucleophile.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater ability to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For 3-cyclopropylpiperidine, DFT calculations would determine these energy levels. The charge distribution, often analyzed through methods like Mulliken population analysis, would show how electron density is spread across the molecule, identifying which atoms are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other reagents.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|